molecular formula C12H20O2 B14200018 Cyclohexanone, 2,2,5-trimethyl-6-(1-oxopropyl)- CAS No. 834900-40-2

Cyclohexanone, 2,2,5-trimethyl-6-(1-oxopropyl)-

Cat. No.: B14200018
CAS No.: 834900-40-2
M. Wt: 196.29 g/mol
InChI Key: WFKZPYWBJUQMCY-UHFFFAOYSA-N
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Description

Cyclohexanone, 2,2,5-trimethyl-6-(1-oxopropyl)- is an organic compound with the molecular formula C12H20O2 It is a derivative of cyclohexanone, characterized by the presence of three methyl groups and a 1-oxopropyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2,2,5-trimethyl-6-(1-oxopropyl)- can be achieved through several synthetic routes. One common method involves the alkylation of 2,2,5-trimethylcyclohexanone with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2,2,5-trimethyl-6-(1-oxopropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl and oxopropyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or alkyl halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Cyclohexanone, 2,2,5-trimethyl-6-(1-oxopropyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclohexanone, 2,2,5-trimethyl-6-(1-oxopropyl)- exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone, 2,2,6-trimethyl-: Similar in structure but with different positioning of the methyl groups.

    2,5,6-Trimethyl-2-cyclohexen-1-one: Another related compound with a double bond in the cyclohexane ring.

Uniqueness

Cyclohexanone, 2,2,5-trimethyl-6-(1-oxopropyl)- is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

834900-40-2

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2,2,5-trimethyl-6-propanoylcyclohexan-1-one

InChI

InChI=1S/C12H20O2/c1-5-9(13)10-8(2)6-7-12(3,4)11(10)14/h8,10H,5-7H2,1-4H3

InChI Key

WFKZPYWBJUQMCY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1C(CCC(C1=O)(C)C)C

Origin of Product

United States

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